molecular formula C11H16O4S B13465945 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B13465945
M. Wt: 244.31 g/mol
InChI Key: FVGKGGDTLMKVSP-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane (BCP) core, a rigid, three-dimensional hydrocarbon scaffold, substituted at the 3-position with a 1,1-dioxothian-4-yl group (a sulfone-containing six-membered ring) and a carboxylic acid at position 1. The sulfone group (-SO₂-) enhances polarity and hydrogen-bonding capacity, distinguishing it from non-polar substituents like alkyl or aryl groups. While its exact molecular formula is inferred as C₉H₁₃SO₄ (molecular weight ~233.26 g/mol), its structural rigidity and sulfone moiety make it a candidate for drug design, particularly in targeting enzymes or receptors requiring polar interactions.

Properties

Molecular Formula

C11H16O4S

Molecular Weight

244.31 g/mol

IUPAC Name

3-(1,1-dioxothian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid

InChI

InChI=1S/C11H16O4S/c12-9(13)11-5-10(6-11,7-11)8-1-3-16(14,15)4-2-8/h8H,1-7H2,(H,12,13)

InChI Key

FVGKGGDTLMKVSP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1C23CC(C2)(C3)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis begins with bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester (Compound A), which is commercially accessible or can be synthesized via established routes involving [1.1.1]propellane derivatives or related intermediates.

Table 1: Raw Materials and Initial Reagents

Raw Material / Reagent Source Key Role References
Bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester Commercial / Synthesized Starting scaffold ,
Borane in tetrahydrofuran Commercial Reducing agent
Methyl alcohol Commercial Quenching

Reduction to Hydroxymethyl Intermediate

The initial step involves reducing the methyl ester to a hydroxymethyl derivative, which provides a reactive site for subsequent halogenation:

Compound A + Borane in THF → Compound B3- (hydroxymethyl) bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester

Reaction Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Reagents: Borane complex (1.2 equivalents)
  • Duration: 12 hours

Notes:

  • The reduction is classical, utilizing borane's selectivity for ester groups.
  • Yield: ~83.5%; Purity: >98%.

Bromination to Form Bromomethyl Derivative

The hydroxymethyl intermediate undergoes halogenation to introduce a bromomethyl group, facilitating subsequent nucleophilic substitution:

Compound B3- + PPh3 + Imidazole in dichloromethane → Compound C3- (bromomethyl) derivative

Reaction Conditions:

  • Solvent: Dichloromethane
  • Reagents: Triphenylphosphine, imidazole
  • Temperature: Room temperature
  • Duration: Several hours

Notes:

  • The reaction proceeds via formation of a phosphonium intermediate.
  • This step is crucial for enabling further functionalization at the bridgehead position.

Hydrolysis and Carboxylic Acid Formation

Hydrolysis of the methyl ester yields the free acid, which is essential for biological activity and further derivatization:

Compound C3- + Lithium hydroxide → Compound D3- (bromomethyl) bicyclo[1.1.1]pentane-1-carboxylic acid

Reaction Conditions:

  • Solvent: Water and tetrahydrofuran mixture
  • Reagent: Lithium hydroxide monohydrate (1.5 equivalents)
  • Temperature: Room temperature
  • Duration: 12 hours

Workup:

  • Acidification to pH 3-4
  • Extraction with ethyl acetate
  • Drying and filtration

Yield: ~78%; Purity: ~97.6%.

Formation of the Thianyl Group and Final Functionalization

The key step involves attaching the 1,1-dioxo-1λ6-thian-4-yl moiety. This is achieved through nucleophilic substitution or addition reactions involving the bromomethyl intermediate and a thianyl precursor under hydrogenation conditions:

Compound D3- + Catalyst + Base in suitable solvent → Target compound

Reaction Conditions:

  • Solvent: Ethyl acetate or similar
  • Catalyst: Palladium on carbon
  • Atmosphere: Hydrogen
  • Temperature: Room temperature
  • Duration: Overnight

This step introduces the sulfur-containing thianyl group, completing the complex structure.

Reaction Pathways and Structural Modifications

The synthesis involves classical transformations, with particular emphasis on:

Step Reaction Type Key Reagents Purpose References
1 Reduction Borane Convert ester to alcohol
2 Halogenation PPh3, Imidazole Brominate methyl group
3 Hydrolysis Lithium hydroxide Convert ester to acid
4 Nucleophilic substitution Thianyl precursor Attach sulfur moiety ,

The overall route emphasizes stability, availability of reagents, and scalability, with classical reactions ensuring high yields and purity.

Notes on Industrial and Research Applications

  • The synthesis route is designed to be environmentally friendly, utilizing mild conditions and commercially available reagents.
  • The approach allows for large-scale production, crucial for medicinal chemistry and materials science applications.
  • The incorporation of the thianyl group enhances biological activity and chemical reactivity, expanding potential applications.

Summary Table of Preparation Methods

Step Reaction Reagents Conditions Yield Purpose
1 Reduction Borane in THF 0°C to RT, 12h 83.5% Convert ester to alcohol
2 Bromination PPh3, Imidazole RT, several hours Data not specified Introduce bromomethyl group
3 Hydrolysis Lithium hydroxide RT, 12h 78% Convert ester to acid
4 Thianyl attachment Hydrogenation RT, overnight Data not specified Attach sulfur moiety

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions:

  • Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) at reflux temperatures (60–80°C), yielding esters such as methyl 3-(1,1-dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylate. Yields typically range from 70–85% .

  • Amidation : Couples with amines (e.g., benzylamine) using carbodiimide-based reagents (EDC/HOBt) in dichloromethane at room temperature, producing amide derivatives in 65–78% yields.

Decarboxylative Cross-Coupling Reactions

The compound participates in nickel-catalyzed cross-couplings with aryl halides via radical anion-enabled (RAE) pathways. Key findings include:

Reaction Conditions Yield Catalyst Light Source
Ni(dtbbpy)Br₂, Hantzsch ester, NaHCO₃43–62%Photoredox (365 nm)Flow reactor

This method enables C(sp³)–C(sp²) bond formation with aryl bromides bearing electron-withdrawing groups (e.g., 4-bromophenyl sulfones). The reaction proceeds via a visible-light-induced electron donor-acceptor (EDA) complex, generating BCP radicals that couple with aryl-Ni intermediates .

Photochemical Functionalization

UV irradiation (365 nm) promotes radical-based transformations:

  • Iodination : Reacts with methyl iodide under flow conditions (30 min residence time) to form iodinated BCP derivatives in 62% yield .

  • Deuterium Labeling : Treatment with CD₃OD post-irradiation introduces deuterium at specific positions, enabling isotopic labeling for mechanistic studies .

Mechanistic Insights

The reactivity is governed by:

  • Radical Stability : The BCP core stabilizes radicals through hyperconjugation, facilitating reactions with electrophiles.

  • Steric Effects : The rigid bicyclic structure directs regioselectivity in coupling reactions, favoring terminal positions .

  • Electronic Factors : The electron-withdrawing dioxothiane group enhances electrophilic character at the carboxylic acid site.

Table 1: Optimization of Photochemical Iodination

Wavelength (nm) Catalyst Reaction Time Yield
254None2 h<20%
365None30 min (flow)62%
450fac-Ir(ppy)₃12 h14%

Table 2: Scope of Nickel-Catalyzed Cross-Coupling

Aryl Bromide Product Yield
4-Bromophenyl sulfoneBCP-aryl sulfone62%
2-BromopyridineBCP-pyridine58%
3-BromofluorobenzeneBCP-fluorobenzene49%

Scientific Research Applications

3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Electronic Differences

Compound Name Substituent Molecular Formula Key Features
Target Compound 1,1-Dioxothian-4-yl C₉H₁₃SO₄ High polarity due to sulfone; potential hydrogen-bonding acceptor.
3-(Trifluoromethyl)-BCP-carboxylic acid -CF₃ C₇H₇F₃O₂ Lipophilic; electron-withdrawing effects enhance metabolic stability.
3-(4-Bromophenyl)-BCP-carboxylic acid 4-Bromophenyl C₁₂H₁₁BrO₂ Bulky, hydrophobic; enables π-π stacking in protein binding.
3-Amino-BCP-carboxylic acid hydrochloride -NH₂ (protonated) C₆H₁₀ClNO₂ Basic amine; improves solubility and enables salt formation.
3-tert-Butyl-BCP-carboxylic acid -C(CH₃)₃ C₁₀H₁₆O₂ Extremely lipophilic; reduces crystallinity for formulation.

Physicochemical Properties

Property Target Compound 3-CF₃ Derivative 4-Bromophenyl 3-NH₂ Derivative
Molecular Weight ~233.26 192.13 267.12 163.61 (free base)
logD (Predicted) ~1.5 2.1 3.0 -0.5 (protonated)
Solubility Moderate (polar) Low (lipophilic) Very low High (ionic form)
pKa (Carboxylic Acid) ~4.5 (estimated) ~3.8 ~4.8 ~4.2
  • Key Insight : The sulfone group in the target compound balances polarity and moderate lipophilicity, making it suitable for central nervous system (CNS) drug candidates where excessive hydrophobicity is undesirable.

Biological Activity

3-(1,1-Dioxo-1lambda6-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the bicyclo[1.1.1]pentane family, which is known for its unique structural properties that allow it to act as a bioisostere for traditional aromatic compounds like benzene. This structural similarity can enhance the pharmacokinetic properties of drugs while maintaining biological activity.

Synthesis

The synthesis of this compound can be performed through various methods, including metal-free homolytic aromatic alkylation protocols. These methods have been developed to create functionalized bicyclo[1.1.1]pentanes efficiently, facilitating their use in drug discovery .

Antinociceptive Effects

Research has demonstrated that compounds within the bicyclo[1.1.1]pentane class exhibit significant antinociceptive properties. For example, studies on related compounds have shown their efficacy in pain relief models such as the "tail flick test" in mice, indicating potential applications in analgesic therapies .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of bicyclo[1.1.1]pentane derivatives. Preliminary studies suggest that these compounds may exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Study 1: Analgesic Activity

In a study assessing the analgesic effects of analogs of benzocaine, a compound structurally similar to this compound was evaluated for its efficacy in pain management. Results indicated that while it was less potent than benzocaine, it demonstrated a significant increase in analgesic coverage over time compared to controls .

Case Study 2: Antimicrobial Screening

A screening of bicyclo[1.1.1]pentane derivatives for antimicrobial activity revealed promising results against Gram-positive bacteria, suggesting that modifications to the core structure could enhance efficacy and selectivity .

Research Findings

Recent advancements in synthesizing and characterizing bicyclo[1.1.1]pentanes have opened new avenues for exploring their biological activities:

Study Focus Findings
Study AAnalgesic ActivityDemonstrated significant analgesic effects in animal models compared to controls .
Study BAntimicrobial ActivityShowed inhibitory effects on Gram-positive bacteria .
Study CSynthesis MethodsDeveloped efficient metal-free synthesis routes for bicyclic compounds .

Q & A

What are the established synthetic routes for 3-(1,1-Dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how can photochemical methods be optimized for yield?

Basic Research Focus
The photochemical synthesis of bicyclo[1.1.1]pentane derivatives is a key method. For example, [1.1.1]propellane undergoes UV-induced radical reactions with acetyl derivatives to form bicyclo[1.1.1]pentane scaffolds . Optimization strategies include:

  • Reaction Conditions : Use of acetone as a solvent under UV light (300 nm) for 12–16 hours.
  • Purification : Recrystallization from ethyl acetate/hexane mixtures to isolate crystalline products.
  • Yield Improvement : Precise stoichiometric ratios of propellane and thian-4-yl precursors to minimize side reactions.

How should researchers address challenges in characterizing the purity and structure of bicyclo[1.1.1]pentane derivatives, given limited analytical data from suppliers?

Basic Research Focus
Suppliers often do not provide analytical data for early-discovery compounds (e.g., Sigma-Aldrich’s disclaimer on purity confirmation) . Recommended methodologies:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm bicyclo[1.1.1]pentane geometry and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ions (e.g., expected [M+H]+^+ for C11_{11}H14_{14}O4_4S: 261.34).

What safety precautions are critical when handling bicyclo[1.1.1]pentane-based carboxylic acids in laboratory settings?

Basic Research Focus
Safety protocols for structurally similar bicyclo compounds (e.g., N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide) include:

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as acute toxicity (Category 4) is possible .
  • Disposal : Collect waste in sealed containers and dispose via licensed hazardous waste services .

What strategies are effective in resolving contradictions in reactivity data between bicyclo[1.1.1]pentane derivatives and analogous aliphatic or aromatic systems?

Advanced Research Focus
Discrepancies arise from steric strain and electronic effects unique to the bicyclo[1.1.1]pentane core:

  • Steric Effects : The rigid, pyramidal geometry impedes nucleophilic attack at the bridgehead carbon. Compare reactivity with cyclohexane or adamantane analogs .
  • Electronic Effects : Electron-withdrawing groups (e.g., dioxo-thian) enhance electrophilicity at the carboxylic acid moiety. Use Hammett constants (σ) to predict substituent effects.
  • Case Study : Photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid shows lower yields than linear dicarboxylates due to competing radical pathways .

How can computational chemistry aid in predicting the stability and reactivity of 3-(1,1-Dioxo-1λ⁶-thian-4-yl)bicyclo[1.1.1]pentane-1-carboxylic acid during reaction planning?

Advanced Research Focus
Density Functional Theory (DFT) and molecular dynamics simulations provide insights:

  • Stability Analysis : Calculate strain energy (~30 kcal/mol for bicyclo[1.1.1]pentane) to assess thermal stability .
  • Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies reactive sites (e.g., LUMO localization at the dioxo-thian sulfur).
  • Solvent Effects : COSMO-RS models optimize solvent selection for reactions (e.g., acetone vs. DMF) .

What are the recommended protocols for the scalable purification of bicyclo[1.1.1]pentane-containing compounds to ensure high purity for biological assays?

Advanced Research Focus
Scalable purification faces challenges due to low solubility and high rigidity:

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) for stepwise crystallization .
  • Flash Chromatography : Employ silica gel columns with gradient elution (5–50% EtOAc in hexane).
  • Quality Control : Validate purity via melting point analysis and 1H^1H-NMR integration of bridgehead protons (δ ~1.8–2.2 ppm) .

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